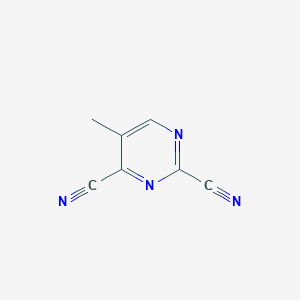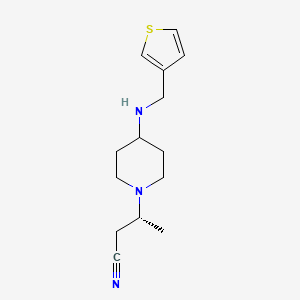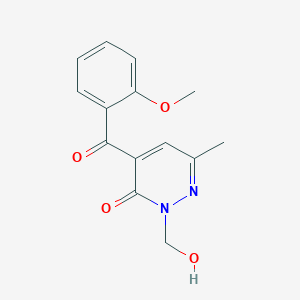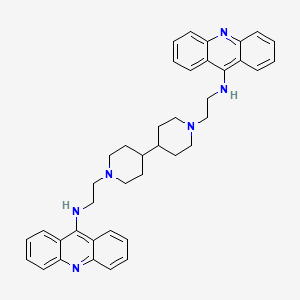![molecular formula C12H17N5O2S B13106739 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid CAS No. 91647-48-2](/img/structure/B13106739.png)
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a sulfanylacetic acid group. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications, expanding the utility of the compound .
Aplicaciones Científicas De Investigación
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-mercaptopurine: Similar purine base but lacks the sulfanylacetic acid group.
9-(3-Methylbutyl)adenine: Contains a similar side chain but different functional groups.
Sulfanylacetic acid derivatives: Various compounds with different substituents on the sulfanylacetic acid moiety
Uniqueness
2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is unique due to its specific combination of a purine base and a sulfanylacetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .
Propiedades
Número CAS |
91647-48-2 |
|---|---|
Fórmula molecular |
C12H17N5O2S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
2-[2-amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)3-4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16) |
Clave InChI |
PNQMEMRVYMMLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)






![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
